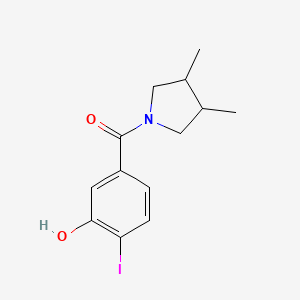
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone, also known as 4'-iodococaine, is a chemical compound that belongs to the class of local anesthetics. It is a synthetic analog of cocaine and has been used in scientific research to study the mechanism of action of local anesthetics.
Mécanisme D'action
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone acts as a local anesthetic by blocking voltage-gated sodium channels in neurons. This prevents the influx of sodium ions into the cell and inhibits the propagation of action potentials. The compound binds to the intracellular side of the sodium channel and stabilizes the channel in an inactive state.
Biochemical and Physiological Effects:
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone has been shown to have similar biochemical and physiological effects to cocaine, but with a longer duration of action. It has been shown to produce local anesthesia in animal models and has been used to study the effects of local anesthetics on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone in lab experiments is that it is a synthetic analog of cocaine and can be used to study the mechanism of action of local anesthetics without the ethical concerns associated with the use of cocaine. However, one limitation is that it is a relatively new compound and there is limited information available on its pharmacological properties.
Orientations Futures
There are several future directions for research on (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone. One direction is to study the structure-activity relationship of local anesthetics and develop new analogs with improved potency and selectivity. Another direction is to study the effects of local anesthetics on the nervous system and develop new treatments for pain management. Finally, there is a need for more research on the pharmacological properties of (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone involves several steps. The first step is the synthesis of 3-hydroxy-4-iodobenzoic acid from 4-iodobenzoic acid. The second step involves the reaction of 3-hydroxy-4-iodobenzoic acid with 3,4-Dimethylpyrrolidine to form the intermediate (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)acetic acid. The final step involves the conversion of the intermediate to (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone by using thionyl chloride.
Applications De Recherche Scientifique
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone has been used in scientific research to study the mechanism of action of local anesthetics. It has been shown to block voltage-gated sodium channels and inhibit the propagation of action potentials in neurons. This compound has also been used to study the structure-activity relationship of local anesthetics and to develop new analogs with improved potency and selectivity.
Propriétés
IUPAC Name |
(3,4-dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-8-6-15(7-9(8)2)13(17)10-3-4-11(14)12(16)5-10/h3-5,8-9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOLLKSAGKHELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)C(=O)C2=CC(=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

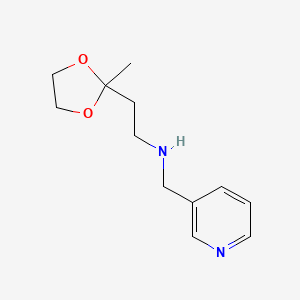

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)


![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)
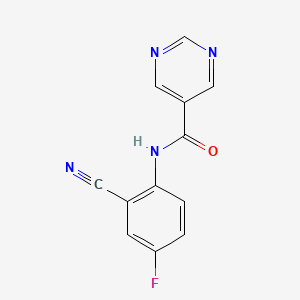
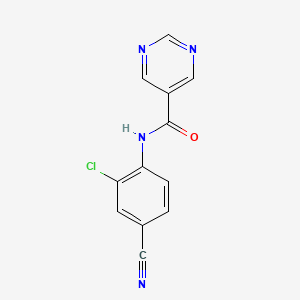
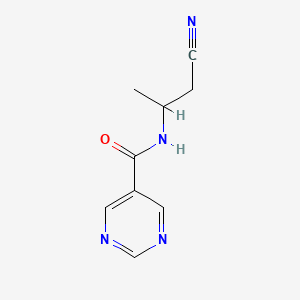

![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)

![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
